molecular formula C29H29NO7 B040752 N-Succinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate CAS No. 123658-22-0

N-Succinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate

Cat. No.: B040752
CAS No.: 123658-22-0
M. Wt: 503.5 g/mol
InChI Key: UDJDMGGEOXYBJP-UHFFFAOYSA-N
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Description

N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate: is a chemical compound with the molecular formula C29H29NO7 and a molecular weight of 503.54 g/mol . This compound is known for its use in various chemical and biological applications, particularly in the field of bioconjugation and labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate typically involves the reaction of 4,4’-dimethoxytrityl chloride with succinimidyl butyrate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Scientific Research Applications

Chemistry: In chemistry, N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate is used for the protection of hydroxyl groups during synthetic procedures. The dimethoxytrityl group serves as a protecting group that can be removed under acidic conditions .

Biology: In biological research, this compound is widely used for protein and peptide labeling . The reactive succinimidyl ester group allows for the efficient conjugation of fluorescent dyes, biotin, and other tags to proteins and peptides .

Medicine: In medicine, it is used in the development of drug delivery systems and diagnostic assays . The ability to conjugate various molecules to targeting ligands or therapeutic agents makes it valuable in creating targeted drug delivery systems .

Industry: In the industrial sector, it is used in the manufacture of diagnostic kits and bioconjugation reagents . Its reactivity and stability make it a preferred choice for large-scale production of bioconjugates .

Mechanism of Action

The mechanism of action of N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate involves the formation of a covalent bond between the succinimidyl ester and a nucleophilic group on the target molecule. This reaction typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide or thioether bond .

Comparison with Similar Compounds

  • N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)acetate
  • N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)propionate
  • N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)hexanoate

Comparison: N-Succinimidyl-4-O-(4,4’-dimethoxytrityl)butyrate is unique due to its butyrate linker , which provides an optimal balance between reactivity and stability. Compared to its acetate and propionate analogs, the butyrate linker offers better steric properties, making it more suitable for certain bioconjugation applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO7/c1-34-24-14-10-22(11-15-24)29(21-7-4-3-5-8-21,23-12-16-25(35-2)17-13-23)36-20-6-9-28(33)37-30-26(31)18-19-27(30)32/h3-5,7-8,10-17H,6,9,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJDMGGEOXYBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154059
Record name N-Succinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123658-22-0
Record name N-Succinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl-4-O-(4,4'-dimethoxytrityl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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